molecular formula C12H16INO2 B8643883 tert-butyl 2-(4-iodoanilino)acetate

tert-butyl 2-(4-iodoanilino)acetate

Cat. No.: B8643883
M. Wt: 333.16 g/mol
InChI Key: AJEQRAKAMKALBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(4-iodoanilino)acetate is a tert-butyl ester derivative featuring a 4-iodoanilino group attached to an acetate backbone. The tert-butyl group confers steric bulk, enhancing stability and influencing reactivity in synthetic applications. The iodine atom at the para position of the aniline moiety may serve as a heavy halogen substituent, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) or acting as a directing group in electrophilic substitutions. The analysis herein is extrapolated from structurally related tert-butyl esters documented in the sources.

Properties

Molecular Formula

C12H16INO2

Molecular Weight

333.16 g/mol

IUPAC Name

tert-butyl 2-(4-iodoanilino)acetate

InChI

InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)8-14-10-6-4-9(13)5-7-10/h4-7,14H,8H2,1-3H3

InChI Key

AJEQRAKAMKALBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-iodoanilino)acetate typically involves the reaction of 4-iodoaniline with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors might be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-(4-iodoanilino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atom is replaced by a phenyl group .

Scientific Research Applications

tert-butyl 2-(4-iodoanilino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-iodoanilino)acetate depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its mechanism would involve interaction with biological targets, such as enzymes or receptors, through binding interactions that modulate their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on tert-butyl esters with analogous aromatic substituents, emphasizing molecular features, hazards, and applications derived from the evidence.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituent Key Functional Features Primary Hazards (GHS) Applications
tert-Butyl 2-(4-bromophenyl)acetate C₁₂H₁₅BrO₂ 271.15 4-bromophenyl Bromine as a leaving group; aryl halide Not specified Reactant in glucagon receptor antagonist synthesis
tert-Butyl 2-(4-aminophenoxy)acetate C₁₂H₁₇NO₃ 229.27 4-aminophenoxy Amino group for nucleophilic reactions No data Pharmaceutical intermediate
tert-Butyl 2-(3-formylphenoxy)acetate C₁₃H₁₆O₄ 236.26 3-formylphenoxy Aldehyde for condensation or oxidation H302, H315, H319, H335 Biochemical reagent
tert-Butyl 2-(6-methoxynaphthalen-2-yl)acetate C₁₇H₂₀O₃ 272.34 6-methoxynaphthyl Methoxy group for hydrogen bonding H302, H312, H332 Research and development

Key Findings:

Substituent Reactivity: Halogenated Derivatives (e.g., 4-bromophenyl): Bromine’s leaving-group capability facilitates nucleophilic aromatic substitution or cross-coupling reactions, as seen in its use for synthesizing biaryl amides . The iodine in tert-butyl 2-(4-iodoanilino)acetate may offer similar utility but with slower reaction kinetics due to iodine’s larger atomic radius. Amino Derivatives (e.g., 4-aminophenoxy): The amino group enhances nucleophilicity, enabling amide bond formation or diazotization. However, amino-containing compounds in the evidence lack detailed hazard profiles . Aldehyde-Containing Derivatives (e.g., 3-formylphenoxy): The formyl group supports condensation reactions (e.g., Schiff base formation) but introduces hazards like respiratory irritation (H335) .

Hazard Profiles: Compounds with formyl or methoxy groups exhibit higher hazard diversity (e.g., skin/eye irritation, respiratory risks) compared to brominated analogs, which lack explicit hazard data in the evidence .

Applications :

  • Brominated esters are utilized in medicinal chemistry for receptor antagonist synthesis .
  • Aldehyde-containing esters serve as biochemical reagents, likely for conjugation or derivatization .

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